5-(Pyridin-3-yl)pent-4-yn-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpent-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAOCPAKCPXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Pyridin 3 Yl Pent 4 Yn 2 Ol and Analogues
Direct Synthesis Approaches to 5-(Pyridin-3-yl)pent-4-yn-2-ol
Direct synthesis strategies focus on the late-stage introduction of the pyridine (B92270) and pent-4-yn-2-ol moieties. These methods are often convergent, allowing for the independent preparation of the key fragments before their final assembly.
Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Introduction (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the coupling of a 3-halopyridine with pent-4-yn-2-ol.
The choice of palladium catalyst, ligand, base, and solvent significantly influences the reaction's efficiency. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while copper(I) iodide is a typical co-catalyst. libretexts.org The amine, often triethylamine or diisopropylamine, serves as both the base and, in some cases, the solvent. semanticscholar.orgscirp.org
The reactivity of the 3-halopyridine is a critical factor, with the general trend being I > Br > Cl. scirp.org While 3-iodopyridine would be the most reactive, 3-bromopyridine (B30812) is often a more readily available and cost-effective starting material. The reaction conditions can be optimized to achieve high yields even with less reactive bromides, typically by adjusting the temperature and catalyst loading. semanticscholar.orgscirp.org
| Catalyst System | 3-Halopyridine | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromopyridine (B76627) | Phenylacetylene | Et₃N | DMF | 100 | >90 |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Phenylacetylene | TMG | HEP | 30 | High |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Aryl halides | Arylacetylene | Cs₂CO₃ | 2-MeTHF | Room Temp | Good to Excellent nih.gov |
This table presents representative conditions for Sonogashira couplings involving pyridine derivatives and other aryl halides, illustrating the range of applicable parameters.
Methodologies for Stereoselective Formation of the Pent-4-yn-2-ol Moiety
The chiral center at the C2 position of the pent-4-yn-2-ol moiety necessitates the use of stereoselective synthetic methods to obtain enantiomerically enriched or pure this compound. Several strategies can be employed to achieve this.
One prominent approach is the asymmetric reduction of a corresponding prochiral ketone , 5-(pyridin-3-yl)pent-4-yn-2-one. This can be accomplished using various catalytic systems, including oxazaborolidine catalysts (CBS reduction), which are known for their high enantioselectivity in the reduction of ketones to secondary alcohols. rsc.orgmdpi.com Transition-metal-catalyzed asymmetric transfer hydrogenation or hydrogenation using chiral ligands can also be effective. researchgate.net
Another powerful technique is the lipase-catalyzed kinetic resolution of racemic this compound. polimi.itmdpi.comnih.gov In this method, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. The choice of lipase and acyl donor is crucial for achieving high enantioselectivity. polimi.itmdpi.com
| Method | Substrate | Catalyst/Enzyme | Key Features |
| Asymmetric Reduction | Prochiral Ketone | Oxazaborolidine (CBS) catalyst | High enantioselectivity, predictable stereochemistry. mdpi.com |
| Asymmetric Transfer Hydrogenation | Prochiral Ketone | Transition metal with chiral ligand | Avoids the use of stoichiometric borane reagents. researchgate.net |
| Lipase-Catalyzed Kinetic Resolution | Racemic Alcohol | Lipase (e.g., Pseudomonas cepacia) | Enzymatic process, mild reaction conditions. polimi.itnih.gov |
Precursor-Based Synthetic Pathways to Pyridinyl-Alkyne-Alcohols
These strategies involve the construction of the target molecule from precursors that already contain either the pyridine ring or the alkyne-alcohol functionality.
Routes Involving Pyridine Halide Intermediates
This is one of the most common and direct precursor-based methods, aligning with the Sonogashira coupling described in section 2.1.1. The synthesis commences with a commercially available or readily prepared 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine). This intermediate is then coupled with a suitable terminal alkyne, in this case, pent-4-yn-2-ol, under palladium-copper catalysis to furnish the desired product. The success of this route hinges on the efficient execution of the Sonogashira reaction.
Approaches Utilizing Alkyne Precursors and Subsequent Functionalization
An alternative strategy begins with an alkyne precursor that is subsequently functionalized to introduce the pyridine ring. For instance, one could start with a protected form of pent-4-yn-2-ol and perform a C-H activation/functionalization reaction to introduce the pyridinyl group. However, a more common approach in pyridine synthesis involves the reaction of alkynes with other building blocks to construct the pyridine ring itself. While less direct for this specific target, methods exist for the synthesis of substituted pyridines from alkynes and other reagents like ketoximes.
Green Chemistry Principles and Sustainable Synthetic Routes in the Context of Pyridinyl Alkyne Alcohol Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied primarily to the Sonogashira coupling step.
Key areas for greening the synthesis include:
Solvent Selection : Traditional Sonogashira reactions often employ solvents like DMF, which are associated with environmental and health concerns. acs.org Research has focused on replacing these with more sustainable alternatives such as water, 2-methyltetrahydrofuran (2-MeTHF), and bio-based solvents like N-hydroxyethylpyrrolidone (HEP). nih.govacs.orgnih.govdigitellinc.comrsc.org Aqueous systems can be particularly advantageous, although they may require specialized water-soluble ligands. rsc.org
Catalyst Systems : Efforts are ongoing to develop more efficient and recyclable catalyst systems. This includes the use of heterogeneous catalysts , where the palladium catalyst is supported on a solid matrix. researchgate.netthalesnano.com These catalysts can be more easily separated from the reaction mixture and potentially reused, reducing metal waste. Nanoparticle catalysts also show promise in this area. researchgate.net
Energy Efficiency : Conducting reactions at lower temperatures reduces energy consumption. Copper-free Sonogashira protocols, for example, can sometimes be performed at room temperature. nih.gov
| Green Approach | Example | Benefit |
| Sustainable Solvents | N-hydroxyethylpyrrolidone (HEP)/water nih.govdigitellinc.com | Reduced toxicity and environmental impact compared to traditional solvents like DMF. acs.org |
| Heterogeneous Catalysts | Palladium supported on solid matrices (e.g., polymers, silica) researchgate.netthalesnano.com | Facilitates catalyst recovery and reuse, minimizing metal contamination in the product. |
| Copper-Free Systems | Pd(CH₃CN)₂Cl₂ / cataCXium A nih.gov | Avoids the use of a copper co-catalyst, which can sometimes lead to alkyne homocoupling and simplifies purification. |
Scale-Up Considerations and Process Optimization in the Production of this compound
The transition from a laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation and optimization of the reaction conditions to ensure safety, efficiency, cost-effectiveness, and product quality. Key areas of focus for scale-up and process optimization include catalyst selection and loading, solvent and base selection, management of reaction exotherms, and control of impurities.
Catalyst System Optimization:
A crucial aspect of process optimization is minimizing the catalyst loading without compromising the reaction rate and yield. High catalyst concentrations not only increase costs but also lead to higher levels of residual palladium in the final product, which is a significant concern in the pharmaceutical industry due to strict regulatory limits.
To systematically optimize the catalyst system, a Design of Experiments (DoE) approach can be employed. This statistical methodology allows for the simultaneous evaluation of multiple variables, such as catalyst type, ligand-to-metal ratio, and catalyst loading, to identify the optimal conditions with a minimal number of experiments.
Table 1: Illustrative Design of Experiments (DoE) for Catalyst System Optimization
| Experiment | Catalyst Type | Ligand:Pd Ratio | Catalyst Loading (mol%) | Base (equivalents) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 2:1 | 1.0 | 2.0 | 60 | 85 |
| 2 | Pd(OAc)₂/XPhos | 1.5:1 | 0.5 | 2.5 | 70 | 92 |
| 3 | Pd₂ (dba)₃/SPhos | 2:1 | 0.75 | 2.0 | 65 | 90 |
| 4 | Pd(PPh₃)₂Cl₂ | 3:1 | 0.5 | 2.5 | 70 | 88 |
| 5 | Pd(OAc)₂/XPhos | 1:1 | 1.0 | 2.0 | 60 | 89 |
| 6 | Pd₂ (dba)₃/SPhos | 2.5:1 | 0.5 | 2.5 | 75 | 95 |
This table is for illustrative purposes and does not represent actual experimental data.
Solvent and Base Selection:
The choice of solvent is critical for reaction performance and process safety. Solvents must be able to dissolve all reactants and intermediates, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature. For the Sonogashira coupling, polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective. However, due to their toxicity and high boiling points, which can complicate product isolation, alternative, greener solvents are increasingly being explored.
The base plays a crucial role in the catalytic cycle by deprotonating the terminal alkyne. Common bases include amines such as triethylamine or diisopropylethylamine. The choice and amount of base can significantly impact the reaction rate and the formation of by-products.
Impurity Profile and Control:
A major challenge in the Sonogashira reaction is the formation of homo-coupled by-products, arising from the dimerization of the terminal alkyne. This side reaction is often promoted by the presence of oxygen and can be minimized by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). Copper-free Sonogashira protocols have also been developed to mitigate this issue. bldpharm.com
Other potential impurities can arise from the starting materials or from side reactions of the product. A thorough understanding of the impurity profile is essential for developing effective purification strategies, such as crystallization or chromatography, to ensure the final product meets the required purity specifications.
Process Safety and Thermal Hazard Assessment:
The Sonogashira coupling reaction is often exothermic, and on a large scale, efficient heat removal is crucial to prevent a runaway reaction. A thermal hazard assessment, including reaction calorimetry studies, should be conducted to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This information is vital for designing an appropriate cooling system for the reactor and for establishing safe operating procedures.
Table 2: Key Parameters for Scale-Up of this compound Synthesis
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Optimization Goal |
| Catalyst | High loading (1-5 mol%) | Low loading (<0.5 mol%) | Reduce cost, minimize residual metals |
| Solvent | DMF, NMP | Greener alternatives (e.g., 2-MeTHF) | Improve safety and environmental profile |
| Base | Excess amine | Stoichiometric or catalytic base | Reduce waste and cost |
| Temperature | Often room temp. to moderate heating | Optimized for rate vs. impurity formation | Maximize throughput and purity |
| Atmosphere | Inert gas blanket | Rigorous exclusion of oxygen | Minimize homo-coupling by-products |
| Purification | Chromatography | Crystallization | Improve efficiency and reduce solvent use |
By systematically addressing these scale-up considerations and employing process optimization strategies like DoE, a robust, safe, and economically viable manufacturing process for this compound can be developed.
Reactivity and Transformations of 5 Pyridin 3 Yl Pent 4 Yn 2 Ol
Chemical Transformations Involving the Alkyne Moiety
The carbon-carbon triple bond in 5-(Pyridin-3-yl)pent-4-yn-2-ol is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.
The terminal alkyne of this compound is a suitable substrate for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition. This reaction involves the treatment of the alkyne with an azide (B81097) to form a stable triazole ring. While specific studies on this compound are not extensively documented, the reactivity of similar pyridinyl alkynes suggests its participation in such transformations. The cycloaddition can be carried out under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium salts, which offer greater control over the regioselectivity of the product.
For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) would be expected to yield the 1,4-disubstituted triazole, whereas a ruthenium-catalyzed reaction would favor the formation of the 1,5-disubstituted isomer. The reaction of pyridinium (B92312) ylides with alkynes to form indolizines is another example of a cycloaddition where the alkyne moiety could be involved. nih.gov The presence of electron-withdrawing groups on the pyridinium ylide and the alkyne generally favors these reactions. nih.gov
Table 1: Potential Cycloaddition Reactions of this compound
| Reaction Type | Dipole | Catalyst | Expected Product |
| Huisgen Cycloaddition | Organic Azide (e.g., Benzyl Azide) | Cu(I) salts | 1,4-Disubstituted 1,2,3-triazole |
| Huisgen Cycloaddition | Organic Azide (e.g., Benzyl Azide) | Ru(II) complexes | 1,5-Disubstituted 1,2,3-triazole |
| Pyridinium Ylide Cycloaddition | Pyridinium Ylide | None (thermal) | Indolizine derivative |
The alkyne functionality of this compound can undergo a variety of metal-catalyzed addition reactions. Transition metals such as palladium, platinum, gold, and rhodium are known to catalyze the addition of various nucleophiles across the carbon-carbon triple bond. These reactions can lead to the formation of vinyl derivatives with high regio- and stereoselectivity.
For example, the hydroarylation of the alkyne with an aryl halide in the presence of a palladium catalyst would be expected to yield a stilbene-like derivative. Similarly, hydrosilylation with a silane (B1218182) and a platinum catalyst would introduce a vinylsilane moiety. The directing effect of the pyridine (B92270) nitrogen and the hydroxyl group can influence the outcome of these reactions. In some cases, the pyridinyl group acts as a directing group, controlling the regioselectivity of the addition. beilstein-journals.org
While olefin metathesis traditionally involves carbon-carbon double bonds, related metathetical processes involving alkynes are well-established. Enyne metathesis, for example, could be a potential transformation for a derivative of this compound that also contains an alkene. This reaction, typically catalyzed by ruthenium or molybdenum complexes, would lead to the formation of a new cyclic or acyclic compound through the scrambling of the alkyne and alkene fragments. The development of chiral transition metal catalysts bearing pyridinyl alcohol ligands has shown promise in various asymmetric reactions, and similar catalytic systems could potentially be applied to transformations involving this compound. mdpi.com
Reactions at the Secondary Alcohol Functional Group
The secondary alcohol at the C2 position of the pentynyl chain is another key site for chemical modification, allowing for oxidation, reduction, and derivatization.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-(pyridin-3-yl)pent-4-yn-2-one. A variety of oxidizing agents can be employed for this transformation. wikipedia.org Milder reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are often preferred to avoid over-oxidation or side reactions involving the alkyne or pyridine moieties. masterorganicchemistry.commasterorganicchemistry.com Stronger oxidizing agents like chromic acid or potassium permanganate (B83412) could potentially lead to cleavage of the carbon-carbon triple bond or oxidation of the pyridine ring. wikipedia.org
Conversely, while the alcohol is already in a reduced state, the corresponding ketone can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The use of chiral reducing agents could potentially lead to the stereoselective synthesis of one enantiomer of this compound.
Table 2: Common Reagents for the Oxidation of the Secondary Alcohol
| Reagent | Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | 5-(Pyridin-3-yl)pent-4-yn-2-one |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, low temperature | 5-(Pyridin-3-yl)pent-4-yn-2-one |
| Dess-Martin Periodinane | Dichloromethane, room temperature | 5-(Pyridin-3-yl)pent-4-yn-2-one |
The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. researchgate.net Alternatively, reaction with an acid chloride in the presence of a base like pyridine provides a milder route to the corresponding ester. orgosolver.com
Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The reactivity of pyridin-3-ol, which is known to react at the oxygen atom, provides a relevant analogy for the expected behavior of the secondary alcohol in this compound in such derivatization reactions. researchgate.netosi.lv
Protective Group Strategies for the Alcohol Functionality
The secondary alcohol in this compound is a key site for reactivity, but its acidic proton can interfere with reactions targeting other parts of the molecule, such as those involving strongly basic or organometallic reagents. Consequently, the use of protecting groups is a crucial strategy. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild, specific conditions. wikipedia.orgmasterorganicchemistry.com
Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent. libretexts.org Pyridine itself can also be used as a solvent and base for these transformations. The choice of silyl group allows for tuning of stability; bulkier groups like TBDMS and TIPS offer greater resistance to acidic conditions and enzymatic cleavage compared to TMS. wikipedia.orguwindsor.ca Deprotection is reliably achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the high strength of the silicon-fluoride bond. masterorganicchemistry.comlibretexts.org
Other strategies include the formation of acetals, such as tetrahydropyranyl (THP) ethers, which are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. masterorganicchemistry.comuwindsor.ca Benzyl ethers (Bn) are also a robust option, installed under basic conditions and typically removed by hydrogenolysis, offering an orthogonal deprotection strategy to acid- or fluoride-labile groups. uwindsor.ca
| Protective Group | Abbreviation | Typical Reagents for Protection | Typical Reagents for Deprotection | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF or HF, Pyridine | Stable to base, mild acid, oxidation, reduction. Cleaved by strong acid and fluoride. |
| Triisopropylsilyl ether | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF or HF, Pyridine | More stable to acid than TBDMS due to steric hindrance. |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, organometallics, oxidation, reduction. Cleaved by acid. |
| Benzyl ether | Bn | NaH, Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Very stable to acidic and basic conditions, many oxidizing/reducing agents. |
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character profoundly influences its reactivity, making it susceptible to nucleophilic attack while deactivating it towards electrophiles.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. quora.com The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the ring's deactivation. youtube.comrsc.org
When EAS does occur, it proceeds with high regioselectivity at the 3-position (meta to the nitrogen). quora.com Attack at the 2- or 4-positions (ortho and para) results in an unstable cationic intermediate where one resonance structure places a positive charge directly on the electronegative nitrogen atom. In contrast, attack at the 3-position allows the positive charge to be delocalized across the carbon atoms without involving the nitrogen, resulting in a more stable intermediate. quora.comyoutube.com For this compound, the existing substituent is already at the 3-position, so further electrophilic substitution would be directed to the 5-position, assuming the steric bulk of the pentynyl alcohol chain does not completely hinder the reaction.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In contrast to its reluctance towards EAS, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.org This regioselectivity is due to the stabilization of the negatively charged Meisenheimer intermediate; attack at the ortho or para positions allows the negative charge to be delocalized onto the electronegative nitrogen atom via resonance, which is a highly stabilizing contribution. youtube.comstackexchange.com
For this compound, SNAr is generally disfavored. The molecule lacks a good leaving group at the 2-, 4-, or 6-positions, which is a prerequisite for the typical addition-elimination mechanism of SNAr. quimicaorganica.orgnih.gov While reactions like the Chichibabin reaction can install an amino group at the 2-position using a strong nucleophile like sodium amide, it proceeds via elimination of a hydride ion and is not applicable here without a leaving group. youtube.com Activation of the pyridine ring with a Lewis acid could potentially facilitate nucleophilic attack, but this typically still requires a leaving group for a substitution reaction to occur. researchgate.net
Coordination Chemistry with Transition Metals
The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. wikipedia.orgjscimedcentral.com This interaction forms the basis of a vast area of coordination chemistry. Additionally, the alkyne functional group in this compound can also act as a π-ligand, binding to transition metals through its π-electron system. wikipedia.org This dual-functionality allows the molecule to act as a bidentate or bridging ligand, leading to the formation of diverse and potentially catalytic metal complexes. nih.govyoutube.com
The coordination can occur at either the "soft" alkyne site or the "harder" pyridine nitrogen, depending on the nature of the metal center. This coordination can activate the molecule for subsequent transformations; for example, metal coordination to the alkyne is a key step in many catalytic reactions such as hydrogenation, cyclization, and the Pauson-Khand reaction. wikipedia.org
Investigating Rearrangement Pathways (e.g., Propargyl/Allenyl Isomerization, Sigmatropic Rearrangements)
Propargylic alcohols like this compound are precursors for several important rearrangement reactions, often catalyzed by acids or transition metals.
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary or tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org For this compound, this would involve protonation of the alcohol, a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, followed by tautomerization to yield (E)-5-(pyridin-3-yl)pent-3-en-2-one. wikipedia.org Modern variations of this reaction often use metal catalysts, such as those based on gold(I) or ruthenium, which can proceed under milder conditions. nih.gov
Sigmatropic rearrangements represent another major pathway, particularly for derivatives of the parent alcohol. If the alcohol is converted into a vinyl ether, it can undergo a rsc.orgrsc.org-propargyl Claisen rearrangement to form a functionalized allene. organic-chemistry.orgrsc.org This powerful carbon-carbon bond-forming reaction proceeds through a concerted pericyclic transition state. nsf.govscispace.com The resulting allenyl ketone or aldehyde is a versatile synthetic intermediate. Computational studies have shown that these rearrangements are often rate-determining and can be followed by subsequent reaction cascades. acs.org
| Rearrangement Type | Typical Conditions | Predicted Product |
|---|---|---|
| Meyer-Schuster | Strong acid (e.g., H₂SO₄) or Au(I)/Ru(II) catalyst | (E)-5-(Pyridin-3-yl)pent-3-en-2-one |
| Propargyl Claisen (via vinyl ether derivative) | Thermal or Lewis acid (e.g., Au(I)) catalysis | 2-Allenyl-3-(pyridin-3-yl)propanal derivative |
Chemo- and Regioselectivity in Multi-Functionalized Pyridinyl Alkyne Alcohol Reactions
The presence of three distinct functional groups (alcohol, alkyne, pyridine) makes chemo- and regioselectivity critical considerations in the reactions of this compound.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. researchgate.net For example:
Oxidation: Mild oxidizing agents like MnO₂ will selectively oxidize the secondary propargylic alcohol to the corresponding ynone without affecting the pyridine ring or the alkyne.
Reduction: Catalytic hydrogenation can be controlled to selectively reduce the alkyne. Using Lindlar's catalyst would yield the corresponding Z-alkene, while dissolving metal reductions would favor the E-alkene. Harsher conditions would reduce both the alkyne and the pyridine ring.
Coupling Reactions: Palladium-catalyzed reactions like the Sonogashira coupling would require conversion of the pyridine ring to a halopyridine (e.g., 2-bromopyridine), allowing reaction at that site while leaving the alkyne and alcohol untouched (if the terminal alkyne were free).
Regioselectivity , the preference for reaction at one position over another, is most relevant to reactions on the pyridine ring and additions to the alkyne. nih.gov
Pyridine Ring: As discussed, electrophilic attack occurs at the 3- (and 5-) position, while nucleophilic attack is favored at the 2- (and 4-, 6-) positions. quora.comstackexchange.com
Alkyne Additions: In reactions like hydrosilylation or hydroboration, the directing effects of the nearby alcohol and the electronic influence of the pyridine ring will control the regiochemical outcome of the addition across the triple bond. rsc.orgacs.org For instance, certain catalysts can direct addition to the carbon proximal or distal to the pyridine ring. acs.org The interplay between substrate and catalyst is key to achieving high selectivity in these transformations. researchgate.netrsc.org
Controlling these selective processes is fundamental to the synthetic utility of this compound, enabling its transformation into a wide array of more complex and highly functionalized molecules.
Spectroscopic and Advanced Analytical Methodologies for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (¹H, ¹³C, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 5-(Pyridin-3-yl)pent-4-yn-2-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the terminal methyl protons. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. The methine proton (CH-OH) would likely appear as a multiplet around δ 4.0-4.5 ppm, while the methyl group protons would be an upfield doublet.
¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their functional group type. The spectrum for this compound would be expected to show ten distinct signals, corresponding to each carbon atom in the molecule. Key diagnostic signals include those for the two sp-hybridized carbons of the alkyne bond (typically δ 80-90 ppm), the carbon bearing the hydroxyl group (CH-OH, around δ 60-70 ppm), and the five carbons of the pyridine ring (δ 120-150 ppm). docbrown.info
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, linking the methyl protons to the methine proton, which in turn would be coupled to the methylene protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Pyridine C-H | 7.20 - 8.60 (m) | 123.0 - 150.0 |
| Alkyne C≡C | — | 80.0 - 95.0 |
| CH-OH | ~4.1 (m) | ~65.0 |
| CH₂ | ~2.5 (m) | ~35.0 |
| CH₃ | ~1.3 (d) | ~23.0 |
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.
For this compound, the IR spectrum would prominently feature:
A broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group.
Sharp, medium-to-weak absorption bands just below 3000 cm⁻¹ corresponding to sp³ C-H stretching.
A characteristic weak but sharp absorption around 2250-2200 cm⁻¹ for the internal C≡C alkyne stretch.
Several bands in the 1600-1400 cm⁻¹ region due to the C=C and C=N stretching vibrations within the pyridine ring.
A strong C-O stretching band for the secondary alcohol, typically appearing around 1100 cm⁻¹.
Raman spectroscopy is particularly useful for detecting the symmetric and less polar C≡C stretching vibration, which may be weak in the IR spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3400 - 3200 (broad) |
| Alkyne (-C≡C-) | C≡C Stretch | 2250 - 2200 (sharp, weak) |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |
| Secondary Alcohol | C-O Stretch | ~1100 (strong) |
Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and deducing structural information from fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₁NO, corresponding to a monoisotopic mass of approximately 161.0841 Da.
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for this polar, basic compound. In positive ion mode, the molecule would readily accept a proton (typically on the pyridine nitrogen) to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 162.1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous confirmation of the elemental composition. For example, the calculated exact mass for [C₁₀H₁₂NO]⁺ is 162.0919, and an experimental HRMS measurement within a few parts per million (ppm) of this value would validate the molecular formula.
The fragmentation pattern observed in MS/MS experiments (where the parent ion is isolated and fragmented) provides further structural proof. Likely fragmentation pathways for the [M+H]⁺ ion of this compound include the loss of a water molecule (H₂O), cleavage of the bond adjacent to the alcohol (alpha-cleavage), and fragmentation of the pyridine ring.
Expected Mass Spectrometry Data
| Ion | Formula | Type | Calculated m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₂NO⁺ | Pseudomolecular Ion | 162.09 |
Chromatographic Methods for Purification and Purity Determination (e.g., HPLC, GC-MS)
Chromatography is essential for both the purification of this compound and the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure sharp, symmetrical peak shapes by protonating the pyridine nitrogen. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks, typically using a UV detector set to a wavelength where the pyridine ring absorbs (e.g., ~260 nm). bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, particularly for identifying volatile impurities. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) may be necessary to increase the compound's volatility and thermal stability, preventing peak tailing and decomposition in the GC system. The mass spectrometer detector provides mass data for each eluting peak, allowing for confident identification of the main component and any impurities. mazums.ac.ir
X-ray Diffraction Crystallography for Solid-State Structural Characterization
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. For a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, X-ray analysis revealed a monoclinic crystal system with a P21/c space group. researchgate.net A similar analysis of this compound would confirm the connectivity and stereochemistry and reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which govern the solid-state packing. researchgate.netmdpi.comnih.gov
Advanced hyphenated Techniques (e.g., UHPLC-ESI-MS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry. Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS) represents a state-of-the-art method for rapid and sensitive analysis. UHPLC utilizes columns with smaller particles, providing higher resolution and faster analysis times than conventional HPLC. ekb.eg Coupling this powerful separation to an ESI-MS detector allows for the collection of retention time, molecular weight, and (with MS/MS) fragmentation data simultaneously. This provides an exceptionally high degree of confidence in peak identification and is invaluable for impurity profiling and metabolite identification studies. ekb.eg
Computational and Theoretical Studies on 5 Pyridin 3 Yl Pent 4 Yn 2 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of organic molecules. For pyridine (B92270) derivatives, DFT methods like B3LYP with basis sets such as 6-311G+(d,p) are commonly employed to predict molecular geometries, electronic properties, and heats of formation. ias.ac.inresearchgate.net
Studies on various substituted pyridines reveal that the electronic properties are highly sensitive to the nature and position of the substituents. rsc.org For 5-(Pyridin-3-yl)pent-4-yn-2-ol, the electron-withdrawing nature of the pyridine ring and the electronic effects of the pentynol substituent would significantly influence the charge distribution across the molecule. The nitrogen atom in the pyridine ring is a primary site of electron density, rendering it a nucleophilic center. wuxiapptec.com
The energetics of such molecules, including their heats of formation, can be accurately predicted using isodesmic reactions in computational models. researchgate.net These calculations provide insights into the thermodynamic stability of the compound. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), dictates the regions of the molecule that are prone to electrophilic or nucleophilic attack.
Table 1: Representative Calculated Electronic Properties for a Generic Substituted Pyridine (Note: This table is illustrative and based on general findings for pyridine derivatives, not specific calculations for this compound)
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| Dipole Moment | 2 - 5 Debye | Indicates the overall polarity of the molecule. |
| Heat of Formation (gas phase) | Varies based on substituents | Relates to the thermodynamic stability. |
Conformational Analysis and Stereochemical Insights
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its reactivity and biological activity. For a molecule like this compound, with a flexible side chain, multiple low-energy conformations are expected. The rotation around the single bonds, particularly the C-C bond connecting the pyridine ring to the side chain and the bonds within the pentynol moiety, would be of primary interest.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the reaction pathways and identifying transition states. For this compound, several types of reactions could be investigated. The pyridine nitrogen is a likely site for protonation or alkylation, and the alkyne can undergo addition reactions. The hydroxyl group can participate in esterification or oxidation reactions.
Reactive force field molecular dynamics (ReaxFF MD) simulations and DFT calculations have been successfully used to model the oxidation and combustion of pyridine, providing detailed insights into the reaction intermediates and pathways. ucl.ac.ukucl.ac.uk Similar approaches could be applied to understand the metabolic pathways or degradation of this compound. Computational analysis of reaction energies can help predict the feasibility of different reaction pathways and the structure of the resulting products. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT and other quantum chemical methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, key spectroscopic data would include NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net The predicted shifts would be sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecular conformation and substituent effects. Discrepancies between calculated and experimental shifts can sometimes occur, but computational analysis can help to understand these deviations. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared to experimental IR spectra to identify characteristic vibrational modes, such as the C≡C stretch of the alkyne, the O-H stretch of the alcohol, and the ring vibrations of the pyridine moiety. chemmethod.com
Table 2: Predicted Spectroscopic Data for a Hypothetical Pyridine-Alkyne Structure (Note: This table is illustrative and based on general computational predictions for similar structures, not specific data for this compound)
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |
|---|---|---|
| ¹³C NMR | δ ~80-90 ppm | Alkyne carbons |
| ¹H NMR | δ ~7.0-8.5 ppm | Pyridine protons |
| IR | ν ~2100-2260 cm⁻¹ | C≡C stretch |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment. For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal the accessible conformations of the flexible side chain and the nature of the solute-solvent interactions. researchgate.netiaea.org
These simulations can also be used to study intermolecular interactions, such as the formation of hydrogen bonds between the hydroxyl group or the pyridine nitrogen and solvent molecules. Understanding these interactions is crucial for predicting the solubility and transport properties of the molecule. MD simulations have been used to study the interaction of pyridine with surfaces and its behavior in complex systems, demonstrating the versatility of this technique. rsc.orgrsc.org
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich regions, such as the pyridine ring (specifically the nitrogen atom and the π-system) and potentially the alkyne. The LUMO, on the other hand, would be expected to have significant contributions from the pyridine ring, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis can be used to rationalize the outcomes of various reactions and to predict the regioselectivity of electrophilic and nucleophilic attacks. wuxiapptec.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Synthesis and Characterization of Derivatives and Analogues of 5 Pyridin 3 Yl Pent 4 Yn 2 Ol
Modification of the Pyridine (B92270) Ring Moiety
The pyridine ring is a key component of many biologically active compounds and its functionalization is a central theme in medicinal chemistry. rsc.orgnih.govresearchgate.net The electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges and opportunities for its modification. rsc.org
Introduction of Substituents on the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, facilitating reactions with various electrophiles. This reactivity enables the synthesis of N-substituted pyridinium (B92312) derivatives.
N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or acylated to form quaternary pyridinium salts. These modifications introduce a positive charge, significantly altering the electronic properties and solubility of the parent molecule. The reaction of pyridinols with reagents like pentafluoropyridine (B1199360) can sometimes lead to N-arylation, where the nitrogen atom acts as the nucleophile. researchgate.netosi.lv
N-Oxide Formation: Oxidation of the pyridine nitrogen with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding pyridine-N-oxide. This transformation alters the reactivity of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack and the C3 and C5 positions more reactive towards electrophiles.
Diversification of Pyridine Ring Substitution Patterns
Introducing substituents directly onto the carbon atoms of the pyridine ring is a powerful strategy for creating structural diversity. Modern synthetic methods offer various ways to achieve regioselective functionalization.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing pyridines. nih.gov The Sonogashira coupling, for instance, is widely used for the alkynylation of halogenated pyridines and other heterocycles. researchgate.netrsc.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For example, a 2-amino-3-bromopyridine (B76627) can be coupled with various terminal alkynes in the presence of a palladium catalyst to yield 2-amino-3-alkynylpyridines in good to excellent yields. semanticscholar.org This methodology can be applied to introduce a wide array of alkynyl groups at different positions of the pyridine ring, starting from the corresponding halopyridines.
C-H Bond Functionalization: Direct C-H functionalization has emerged as a sustainable and efficient method for modifying heterocycles like pyridine, avoiding the need for pre-functionalized starting materials. rsc.org Rhodium(III)-catalyzed C-H functionalization allows for the one-step synthesis of substituted pyridines from α,β-unsaturated oximes and terminal alkynes. nih.gov These methods provide a modular approach to highly substituted pyridine derivatives. nih.govnih.gov
Skeletal Editing: Advanced strategies, referred to as skeletal editing, allow for the direct transformation of the pyridine core itself. A recently developed method enables the conversion of pyridines into substituted benzenes and naphthalenes through a one-pot sequence of dearomatization, cycloaddition, and retro-cycloaddition, effectively swapping a C=N pair for a C=C pair. nih.govresearchgate.net This approach offers a novel way to diversify the core scaffold.
| Substitution Position | Synthetic Method | Reactant Type | Example Product Class |
|---|---|---|---|
| Pyridine Nitrogen | N-Alkylation | Alkyl Halides | N-Alkyl Pyridinium Salts |
| Pyridine Nitrogen | N-Oxidation | Peroxy Acids | Pyridine-N-Oxides |
| C2, C3, C4, etc. | Sonogashira Coupling | Halopyridines, Terminal Alkynes | Alkynyl-Substituted Pyridines semanticscholar.org |
| Various | Rhodium-catalyzed C-H Functionalization | α,β-Unsaturated Ketoximes, Terminal Alkynes | Highly Substituted Pyridines nih.gov |
| Ring Transformation | Skeletal Editing | Pyridines, Dienophiles | Substituted Benzenes and Naphthalenes nih.gov |
Functionalization at the Alkyne Position
The carbon-carbon triple bond is a versatile functional group that can undergo a wide range of transformations, including additions, reductions, and coupling reactions.
Extension of the Alkyne Chain
The terminal alkyne in 5-(pyridin-3-yl)pent-4-yn-2-ol is particularly useful for chain extension reactions, most notably through Sonogashira coupling. rsc.org This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides, creating a new carbon-carbon bond and extending the conjugated system. researchgate.net This reaction is highly efficient and tolerates a wide variety of functional groups, allowing for the synthesis of a broad array of derivatives. nih.govsemanticscholar.org A related transformation is the carbonylative Sonogashira coupling, where carbon monoxide is incorporated to produce alkynones, which are valuable synthetic intermediates. nih.gov
Formation of Substituted Alkenes and Alkanes from the Alkyne
The alkyne can be selectively reduced to either an alkene or an alkane through catalytic hydrogenation. The stereochemical outcome of the alkene formation can be controlled by the choice of catalyst. youtube.com
Complete Reduction to Alkanes: Hydrogenation of the alkyne over catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere typically leads to the complete saturation of the triple bond, yielding the corresponding alkane, 5-(pyridin-3-yl)pentan-2-ol. researchgate.netbiosynth.com This process also reduces the pyridine ring to a piperidine (B6355638) ring under more forcing conditions, such as higher pressures and temperatures or with specific catalysts like rhodium. researchgate.netresearchgate.netnih.gov
Partial Reduction to Alkenes: Stereoselective reduction of the alkyne to an alkene is a valuable synthetic transformation.
(Z)-Alkenes (cis): The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with quinoline), facilitates the syn-addition of hydrogen across the triple bond, selectively producing the (Z)- or cis-alkene. youtube.com
(E)-Alkenes (trans): The anti-addition of hydrogen to form the (E)- or trans-alkene can be achieved through dissolving metal reductions, such as using sodium metal in liquid ammonia.
| Desired Product | Reaction Type | Catalyst / Reagents | Stereochemistry |
|---|---|---|---|
| Alkane | Catalytic Hydrogenation | Pd/C, H₂ or PtO₂, H₂ | N/A |
| (Z)-Alkene | Catalytic Hydrogenation | Lindlar's Catalyst, H₂ youtube.com | cis |
| (E)-Alkene | Dissolving Metal Reduction | Na, liquid NH₃ | trans |
Derivatization of the Pent-4-yn-2-ol Chain and Hydroxyl Group
The secondary hydroxyl group in the pent-4-yn-2-ol chain is a prime site for derivatization, which can alter the molecule's polarity, stability, and chromatographic behavior. libretexts.orgnih.gov
Esterification (Acylation): The hydroxyl group can be readily converted into an ester through reaction with acylating agents. libretexts.org Common reagents include acyl chlorides and carboxylic anhydrides in the presence of a base like pyridine or triethylamine. This reaction is versatile and can be used to introduce a wide range of functional groups. For example, derivatization of secondary alcohols to benzoates or picolinates is a common strategy used to improve separation and detection in HPLC analysis. researchgate.net
Etherification (Alkylation): Formation of an ether linkage is another common modification of the hydroxyl group. This is typically achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide in a Williamson ether synthesis. This modification can significantly increase the lipophilicity of the compound. pjmhsonline.com
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-(pyridin-3-yl)pent-4-yn-2-one, using a variety of oxidizing agents. Mild conditions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed to avoid over-oxidation or side reactions with the alkyne and pyridine moieties.
| Reaction Type | Reagent Class | Specific Reagents | Product Functional Group |
|---|---|---|---|
| Esterification | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride (B1165640) libretexts.org | Ester |
| Etherification | Alkyl Halides (with base) | Methyl iodide, Benzyl bromide (with NaH) pjmhsonline.com | Ether |
| Oxidation | Oxidizing Agents | PCC, Dess-Martin periodinane | Ketone |
Chiral Analogues and Enantioselective Synthesis
The stereochemistry of the secondary alcohol in this compound is a key feature for controlling the three-dimensional structure and potential interactions of its derivatives. The synthesis of chiral analogues and the development of enantioselective routes to this compound are therefore of significant interest.
The enantioselective synthesis of propargylic alcohols, such as this compound, is a well-established field in organic chemistry. organic-chemistry.orgnih.gov A common and effective method is the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral catalyst. organic-chemistry.orgnih.gov For the synthesis of this compound, this would involve the reaction of 3-ethynylpyridine (B57287) with acetaldehyde.
Several catalytic systems have been developed for this transformation with high enantioselectivity. organic-chemistry.org These often involve a metal catalyst, such as zinc, titanium, or indium, complexed with a chiral ligand. organic-chemistry.org For instance, the use of a zinc triflate (Zn(OTf)₂) catalyst in the presence of a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org Another effective system employs a titanium(IV) isopropoxide catalyst with (R)-BINOL (1,1'-bi-2-naphthol) as the chiral ligand. organic-chemistry.org
The general mechanism of these reactions involves the formation of a metal acetylide from the terminal alkyne. The chiral ligand, coordinated to the metal center, creates a chiral environment that directs the nucleophilic attack of the acetylide onto one face of the aldehyde, leading to the preferential formation of one enantiomer of the propargylic alcohol. The enantiomeric excess (ee) of the product can often exceed 90%. organic-chemistry.org
A summary of common chiral ligands and metal catalysts used in the enantioselective synthesis of propargylic alcohols is presented in the table below.
| Catalyst System | Chiral Ligand | Metal Source | Typical Enantioselectivity |
| Carreira's Catalyst | (+)-N-Methylephedrine | Zn(OTf)₂ | High (often >90% ee) |
| Shibasaki's Catalyst | BINOL | In(III) | High |
| Trost's Catalyst | ProPhenol | Zn(II) | High |
In addition to asymmetric synthesis, chiral analogues of this compound can be obtained through the resolution of a racemic mixture. This can be achieved by several methods, including:
Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the resolving agent yields the individual enantiomers.
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. mdpi.com In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. This method is often highly enantioselective and can be performed under mild conditions. mdpi.com
Introduction of Other Heteroatomic Functional Groups
The introduction of other heteroatomic functional groups into the this compound scaffold can significantly alter its chemical properties and potential for further reactions. These modifications can be targeted at the pyridine ring, the hydroxyl group, or the alkyne moiety.
The pyridine ring is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a range of heteroatomic functional groups. For instance, reactions of pyridin-3-ol with pentafluoropyridine have shown that the reaction can occur at the oxygen atom. osi.lv This suggests that derivatization of the analogous nitrogen in the pyridine ring of the target molecule is a feasible strategy.
The secondary alcohol of this compound is a versatile functional group that can be readily converted into other heteroatomic functionalities.
Ethers and Esters: The hydroxyl group can be converted to an ether or an ester through standard Williamson ether synthesis or esterification reactions, respectively. This allows for the introduction of a wide variety of alkyl, aryl, or other functional groups.
Amines: The alcohol can be converted to an amine through a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (B81097). The resulting propargyl amines are valuable building blocks in organic synthesis. nih.gov
Halogens: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using standard halogenating agents such as thionyl chloride or phosphorus tribromide.
Synthesis of Polymeric and Supramolecular Assemblies Incorporating the this compound Unit
The bifunctional nature of this compound, possessing both a pyridine ring capable of metal coordination and hydrogen bonding, and an alkyne group suitable for polymerization and click chemistry, makes it an excellent building block for the construction of polymeric and supramolecular assemblies. rsc.orgacs.org
The alkyne functionality of this compound can be utilized for the synthesis of polymers. rsc.orgrsc.org For example, transition metal-catalyzed polymerization of terminal alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. The pyridine moiety can further enhance these properties and provide sites for post-polymerization modification. rsc.org
The pyridine nitrogen of this compound is a Lewis basic site that can coordinate to metal ions, making it a suitable ligand for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.govrsc.orguniversityofgalway.ie MOFs are crystalline materials with porous structures, formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov The incorporation of the this compound unit into a MOF structure could introduce chirality and additional functional sites (the hydroxyl and alkyne groups) within the pores of the framework. nih.gov
The self-assembly process can be directed by the coordination geometry of the metal ion and the structure of the ligand. acs.org Furthermore, the hydroxyl group of the ligand can participate in hydrogen bonding, which can play a crucial role in directing the formation of the desired supramolecular architecture. nih.gov
The table below summarizes the potential roles of the different functional groups in this compound in the formation of polymeric and supramolecular structures.
| Functional Group | Role in Polymer/Supramolecular Assembly |
| Pyridine Ring | Metal coordination site for MOF and supramolecular assembly formation; Hydrogen bond acceptor. acs.orgnih.govnih.gov |
| Alkyne Group | Monomer for polymerization; Site for "click" chemistry and post-synthetic modification in MOFs. rsc.orgnih.gov |
| Hydroxyl Group | Hydrogen bond donor for directing self-assembly; Site for further functionalization. nih.gov |
Advanced Synthetic Applications of 5 Pyridin 3 Yl Pent 4 Yn 2 Ol As a Building Block
Utilization in Heterocyclic Synthesis (beyond simple derivatization)
A thorough search of chemical databases and scholarly articles did not yield any specific examples of 5-(Pyridin-3-yl)pent-4-yn-2-ol being utilized as a building block for the synthesis of complex heterocyclic systems beyond simple derivatization of its alcohol or alkyne functionalities. There are no detailed research findings on its participation in cyclization, annulation, or multicomponent reactions to form novel fused or spiro-heterocyclic scaffolds.
Applications in Materials Science for Functional Molecule Development
There is currently no available literature describing the application of this compound in the field of materials science. Research on its incorporation into polymers, organic light-emitting diodes (OLEDs), or other functional materials has not been reported. Consequently, there is no data on the photophysical or electronic properties of materials derived from this specific compound.
Role as a Precursor in Catalyst Design and Ligand Synthesis
The potential for this compound to act as a precursor in the design of catalysts or as a ligand for metal complexes has not been explored in the available scientific literature. While pyridine (B92270) and alkyne moieties are common in ligand design, no studies have been published that specifically utilize this molecule for such purposes. As a result, there are no research findings on the synthesis or catalytic activity of metal complexes bearing this compound as a ligand.
Integration into Complex Natural Product Synthesis Schemes
An extensive review of the literature on natural product synthesis did not reveal any instances where this compound has been integrated as a key intermediate or building block in the total synthesis of complex natural products. Its role in the construction of intricate molecular architectures of naturally occurring compounds remains undocumented.
Development of Fluorescent Probes and Luminescent Materials
There are no published studies on the development of fluorescent probes or luminescent materials derived from this compound. The inherent structural motifs suggest a potential for fluorescence, particularly upon coordination with metal ions or incorporation into larger conjugated systems. However, no research has been reported on the synthesis and characterization of such probes or materials, and therefore, no data on their photophysical properties, such as quantum yields or emission spectra, is available.
Future Research Directions and Emerging Opportunities for 5 Pyridin 3 Yl Pent 4 Yn 2 Ol Chemistry
Exploration of Novel Reaction Conditions and Catalytic Systems
Future research will likely focus on developing more efficient and selective methods for the synthesis and functionalization of 5-(Pyridin-3-yl)pent-4-yn-2-ol. The synthesis of the pyridine (B92270) core itself is an area of active research, with modern methods moving beyond classical condensation reactions.
One promising avenue is the use of transition metal catalysis for the construction of highly substituted pyridine rings from simple, readily available precursors like alkynes and imines or oximes. nih.govnih.govacs.org Rhodium-catalyzed C–H bond functionalization, for instance, allows for the expedient, one-pot synthesis of pyridines from α,β-unsaturated ketoximes and terminal alkynes. nih.gov The development of new ligands, such as electron-deficient phosphites, has been crucial in suppressing undesired side reactions like the dimerization of terminal alkynes, thus improving yields and regioselectivity. nih.gov Similarly, new catalytic systems involving copper and rhodium have been developed for pyridine synthesis from allyl amines and alkynes. rsc.org
The functionalization of the pre-formed pyridine ring in a molecule like this compound is also a key area. Direct C-H bond functionalization offers a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. uni-muenster.de Researchers have developed strategies for the challenging meta-functionalization of pyridines by employing a temporary de-aromatization of the ring, which reverses its electronic properties and allows for selective modification. uni-muenster.de
Table 1: Comparison of Modern Catalytic Systems for Pyridine Synthesis
| Catalytic System | Precursors | Key Features | Reference |
|---|---|---|---|
| Rhodium(I) with Phosphite Ligands | α,β-Unsaturated Ketoximes and Terminal Alkynes | One-pot synthesis; suppresses alkyne dimerization; provides good regioselectivity. | nih.gov |
| Rhodium(III) / Copper(II) | Allyl Amines and Alkynes | Sequential dehydrogenation and N-annulation; forms α,β-unsaturated imine intermediate. | rsc.org |
| Rhodium(I) with Novel Ligands | Imines and Alkynes | Proceeds via C-H activation, electrocyclization, and aromatization; broad substrate scope. | nih.gov |
| Zirconium / Nickel | Two Different Alkynes and a Nitrile | Selective preparation of pyridines with controlled substituent patterns by sequential alkyne addition. | acs.org |
Investigation of Photo- and Electrosynthetic Pathways
Photoredox and electrochemical catalysis represent green and powerful alternatives to traditional thermal methods for organic synthesis. These techniques operate under mild conditions and can enable unique chemical transformations by accessing highly reactive intermediates. For a molecule like this compound, these methods could be employed for both its synthesis and subsequent derivatization.
The pyridine ring can be functionalized via photo- and electrochemical means, often involving radical intermediates. These methods can achieve C-H functionalization at positions that are difficult to access through conventional ionic pathways. Similarly, the alkyne group is amenable to a variety of photo- and electrochemical reactions, including additions, cyclizations, and couplings. Future work could explore the selective activation of either the pyridine or the alkyne moiety using specific photocatalysts or electrochemical potentials, enabling precise control over the reaction outcome.
Development of Flow Chemistry Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgresearchgate.net The application of flow chemistry to the synthesis of pyridine derivatives is a rapidly growing field. organic-chemistry.orgresearchgate.netresearchgate.net
For example, the N-oxidation of pyridines has been successfully demonstrated in a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.org This flow process proved to be safer, greener, and more efficient than batch methods, achieving high yields and allowing the catalyst to be used for over 800 hours of continuous operation. organic-chemistry.org The Bohlmann-Rahtz pyridine synthesis has also been adapted to microwave flow reactors, enabling a single-step process without the isolation of intermediates. researchgate.net The development of flow methodologies for Sonogashira or similar cross-coupling reactions could streamline the synthesis of the 5-(pyridin-3-yl)alkyne core of the target molecule.
Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine N-Oxidation
| Parameter | Batch Reactor | Continuous Flow Microreactor | Reference |
|---|---|---|---|
| Reaction Time | Significantly longer | Significantly shorter | organic-chemistry.org |
| Yield | Variable | Up to 99% | organic-chemistry.orgresearchgate.net |
| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reaction volumes | organic-chemistry.orgresearchgate.net |
| Scalability | Challenging | Straightforward by operating for longer times | organic-chemistry.orgresearchgate.net |
| Process Control | Less precise | Precise control of temperature, pressure, and residence time | researchgate.net |
Computational Design and Predictive Synthesis Strategies
Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. nih.govrsc.org For a molecule like this compound, computational methods can be used to predict its physicochemical properties, biological activity, and reactivity.
Molecular docking simulations can investigate the binding modes of this compound with biological targets, such as protein kinases, guiding the design of more potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural features with biological activity, accelerating the optimization of lead compounds. nih.gov Furthermore, computational tools can be used to design and predict the outcomes of synthetic routes. Density functional theory (DFT) calculations can elucidate reaction mechanisms, predict transition states, and help rationalize the regio- and stereoselectivity of catalytic reactions, aiding in the development of novel synthetic strategies. nih.gov
Integration with Automated Synthesis and Machine Learning
The convergence of automation, robotics, and artificial intelligence (AI) is set to revolutionize chemical synthesis. ucla.edusciencedaily.com Automated synthesis platforms can perform reactions, purify products, and analyze results with minimal human intervention, dramatically accelerating the pace of research.
Machine learning (ML) algorithms can analyze large datasets from high-throughput experiments to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govresearchgate.net For instance, an AI algorithm has been trained to accurately predict the yields of Buchwald-Hartwig C-N coupling reactions by learning from thousands of nanomole-scale experiments performed by a robot. nih.gov Such self-optimizing systems, which create a feedback loop between AI and an automated reactor, can rapidly identify the optimal conditions for a given transformation. sciencedaily.comrsc.org Applying these technologies to the synthesis and derivatization of this compound could rapidly generate a library of analogues for screening in various applications.
Table 3: The Role of Artificial Intelligence and Automation in the Synthetic Workflow
| Stage | AI/Machine Learning Application | Automation Application | Reference |
|---|---|---|---|
| Planning | Retrosynthesis prediction; proposal of novel routes. | --- | ucla.edursc.org |
| Optimization | Prediction of reaction yields; identification of optimal conditions (catalyst, solvent, temp.). | High-throughput screening (HTS) of reaction conditions in microplates. | nih.govresearchgate.net |
| Execution | --- | Liquid handling robotics for reagent dispensing; automated reactors for performing synthesis. | ucla.edu |
| Analysis | Interpretation of spectral data. | Automated purification (e.g., HPLC) and analysis (e.g., NMR, MS). | sciencedaily.com |
Expansion into New Interdisciplinary Research Areas in Organic and Materials Chemistry
The versatile structure of this compound makes it an attractive building block for interdisciplinary research. The pyridine moiety is a common feature in pharmaceuticals, agrochemicals, and functional materials. uni-muenster.de It can act as a ligand for metal catalysts or as a key component in metal-organic frameworks (MOFs). researchgate.net
The alkyne group is highly valuable for its ability to participate in a wide range of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the straightforward conjugation of the molecule to biomolecules, polymers, or surfaces. The secondary alcohol provides another point for modification or can influence the molecule's solubility and hydrogen-bonding capabilities.
Potential interdisciplinary applications include:
Medicinal Chemistry: The pyridine core is present in many kinase inhibitors. Derivatives of this compound could be synthesized and screened as potential anticancer agents or for other therapeutic targets. nih.govnih.gov
Materials Science: The rigid alkyne and aromatic pyridine units make it a candidate for incorporation into conjugated polymers or organic semiconductors. The molecule could also be used to functionalize surfaces or nanoparticles.
Catalysis: The pyridine nitrogen can coordinate to metal centers, suggesting its use as a ligand in the design of new asymmetric catalysts. researchgate.net
Q & A
Basic: What synthetic methodologies are recommended for 5-(Pyridin-3-yl)pent-4-yn-2-ol?
Answer:
The synthesis of this compound can be achieved via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and a halogenated pyridine derivative. For example:
- React 3-bromopyridine with pent-4-yn-2-ol under Pd(PPh₃)₂Cl₂/CuI catalysis in an amine base (e.g., triethylamine) .
- Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
- Key characterization includes ¹H/¹³C NMR (pyridine protons at δ 8.5–9.0 ppm; alkyne C≡C stretch at ~2100 cm⁻¹ in IR) .
Advanced: How can computational chemistry predict the reactivity of the alkyne group in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the alkyne. For instance:
- The alkyne’s π-electrons exhibit high susceptibility to electrophilic attack, as shown by Fukui indices .
- Molecular docking (AutoDock Vina) may predict interactions with biological targets, such as enzymes with catalytic cysteine residues that form covalent bonds with alkynes .
- Contradiction Alert: Some studies report divergent regioselectivity in alkyne reactions due to solvent polarity effects, necessitating experimental validation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .
- Ventilation: Use fume hoods to avoid inhalation of pyridine vapors (TLV: 5 ppm) .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Advanced: How can regioselectivity be controlled in hydrogenating the alkyne moiety?
Answer:
- Catalyst Selection: Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) selectively hydrogenates alkynes to cis-alkenes without over-reduction .
- Kinetic Control: Low H₂ pressure (1–2 atm) and ambient temperature minimize over-hydrogenation to alkanes .
- Monitoring: Use in situ FTIR to track alkyne disappearance (C≡C peak at ~2100 cm⁻¹) .
Basic: How is structural characterization performed for this compound?
Answer:
- NMR Spectroscopy:
- Pyridine ring protons: δ 7.3–8.8 ppm (multiplicity depends on substitution).
- Alkyne protons: Absent (terminal alkynes are IR-active but NMR-silent).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 178.21 for C₁₀H₁₁NO) .
- X-ray Crystallography: Resolves stereochemistry (e.g., bond angles around the pyridine-alkyne junction) .
Advanced: How do pyridine ring substitutions alter bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Steric Effects: Bulky substituents at the pyridine 4-position reduce metabolic degradation in liver microsomal assays .
- Data Contradiction: Some studies report conflicting IC₅₀ values for similar compounds, possibly due to assay variability (e.g., ATP concentration in kinase assays) .
Basic: What impurities are common in synthesis, and how are they identified?
Answer:
- Byproducts: Unreacted 3-bromopyridine (GC-MS retention time: ~8.2 min) or homocoupled diyne (HPLC tR: 12.5 min) .
- Mitigation: Use excess terminal alkyne (1.5 eq.) and monitor reaction completion via TLC (Rf ~0.4 in EtOAc/hexane 1:3) .
Advanced: What in vitro assays evaluate biological interactions?
Answer:
- Cytotoxicity: MTT assay (IC₅₀ values vs. cancer cell lines, e.g., HeLa or MCF-7) .
- Enzyme Inhibition: Fluorescence polarization assays for kinases (e.g., EGFR) with ATP-competitive binding .
- ADME Profiling: Microsomal stability (t₁/₂ > 30 min) and plasma protein binding (PPB < 90%) are critical for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
